2-Acetylamino-3-amino-1,4-naphthoquinone

Catalog No.
S9093743
CAS No.
13755-96-9
M.F
C12H10N2O3
M. Wt
230.22 g/mol
Availability
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2-Acetylamino-3-amino-1,4-naphthoquinone

CAS Number

13755-96-9

Product Name

2-Acetylamino-3-amino-1,4-naphthoquinone

IUPAC Name

N-(3-amino-1,4-dioxonaphthalen-2-yl)acetamide

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

InChI

InChI=1S/C12H10N2O3/c1-6(15)14-10-9(13)11(16)7-4-2-3-5-8(7)12(10)17/h2-5H,13H2,1H3,(H,14,15)

InChI Key

IZJNNHJVNPVRHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)N

2-Acetylamino-3-amino-1,4-naphthoquinone is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities and utility in organic synthesis. This specific compound features an acetylamino group at the 2-position and an amino group at the 3-position of the naphthoquinone ring. The structure can be represented as follows:

C12H10N2O3\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_3

This compound is characterized by its conjugated double bond system, which contributes to its reactivity and biological properties. The presence of both amino and acetylamino groups enhances its potential for various

  • Cross-Coupling Reactions: This compound can undergo cross-coupling reactions, particularly when modified to form 3-iodo derivatives. These reactions enable the synthesis of novel alkenyl- and alkynylnaphthoquinones, showcasing its versatility in organic synthesis .
  • Conjugate Addition: It can react with nucleophiles through conjugate addition mechanisms, particularly with amines and other nucleophilic agents, leading to various functionalized derivatives .
  • Reduction Reactions: The quinone moiety can be reduced to form corresponding hydroquinones, which may exhibit different biological activities compared to their oxidized forms .

2-Acetylamino-3-amino-1,4-naphthoquinone exhibits significant biological activities:

  • Antiproliferative Effects: Studies have shown that this compound possesses antiproliferative activity against various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Properties: Similar compounds in the naphthoquinone family have demonstrated antibacterial and antifungal activities, suggesting that 2-acetylamino-3-amino-1,4-naphthoquinone may also possess such properties due to its structural similarities .

The synthesis of 2-acetylamino-3-amino-1,4-naphthoquinone typically involves several steps:

  • Nitration of Naphthalene: Naphthalene is nitrated to introduce a nitro group at the desired position.
  • Reduction: The nitro group is then reduced to an amino group.
  • Acetylation: The amino group is acetylated using acetic anhydride or acetyl chloride to form the acetylamino derivative.
  • Quinone Formation: Oxidation steps are employed to convert the resulting compound into the naphthoquinone structure.

These methods allow for the efficient production of this compound while enabling further functionalization for specific applications .

2-Acetylamino-3-amino-1,4-naphthoquinone has several applications:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a potential lead compound for developing new anticancer agents.
  • Organic Synthesis: Its ability to participate in cross-coupling reactions makes it valuable in synthesizing complex organic molecules and materials.

Research on interaction studies involving 2-acetylamino-3-amino-1,4-naphthoquinone focuses on:

  • Protein Binding: Investigating how this compound interacts with proteins can provide insights into its mechanism of action in biological systems.
  • Cellular Uptake Mechanisms: Understanding how the compound enters cells can help optimize its design for enhanced efficacy in therapeutic applications.

These studies are crucial for elucidating the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 2-acetylamino-3-amino-1,4-naphthoquinone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,4-NaphthoquinoneBasic naphthoquinone structureExhibits strong oxidative properties
2-Amino-1,4-naphthoquinoneAmino group at position 2Known for antibacterial activity
3-Acetylamino-1,4-naphthoquinoneAcetylamino group at position 3Potentially less reactive than 2-acetylamino
2-Hydroxy-1,4-naphthoquinoneHydroxy group instead of aminoIncreased solubility in water

The uniqueness of 2-acetylamino-3-amino-1,4-naphthoquinone lies in its dual amino functionality combined with an acetyl group, which enhances its reactivity and biological profile compared to other naphthoquinones.

Conventional Organic Synthesis Pathways

Two complementary step-economical routes dominate the laboratory preparation of 2-acetylamino-3-amino-1,4-naphthoquinone.

RouteKey starting materialSequence (isolated steps)Typical yield (%)Literature source
A. Nucleophilic halogen-exchange2,3-Dichloro-1,4-naphthoquinone(i) Selective C-3 substitution with aqueous ammonia in methanol, 55 °C, 6 h → 2-amino-3-chloro-1,4-naphthoquinone; (ii) N-acetylation at C-2 with acetic anhydride, catalytic sulfuric acid, 70 °C, 6 h → target compound45 – 55% overall [1] [1]
B. Reductive acetylation–cyclisation5,8-Dihydroxy-1,4-naphthoquinone(i) Thionyl chloride activation, then aminolysis with ammonium acetate → 2,3-diamine intermediate; (ii) Selective N-acetylation of the C-2 amine using acetic anhydride under zinc-mediated reduction, 80 °C, 5 h40 – 48% overall [2] [2]

Both strategies rely on the pronounced electrophilicity of the quinone nucleus. Route A is operationally simple and employs inexpensive halogenated feedstock, while Route B avoids halogen waste but requires controlled reduction to prevent over-hydrogenation.

Detailed ^1H-nuclear magnetic resonance, infrared and elemental analyses confirm that acetylation occurs exclusively at the C-2 amino site in both routes, maintaining conjugation within the quinonoid ring system [2].

Novel Catalytic Approaches for Functionalization

Emerging catalytic technologies allow direct late-stage modification of the scaffold, shortening synthesis and improving atom economy.

Catalyst systemTransformation on the target scaffoldConditionsYield (%)Mechanistic highlightSource
Cerium(III) chloride heptahydrate (five mol %)One-pot Michael-type C-3 amination of 2-acetyl-1,4-naphthoquinone with anilines, followed by aerobic oxidation to 2-acetylamino-3-aryl-amino analoguesMethanol, 25 °C, 1–5 h63 – 98 [3]Lewis-acid activation of the C-3 enone carbon [3]
Bismuth(III) chloride (10 mol %)Catalyst-controlled exchange of the C-2 acetylamide for primary aliphatic amines, furnishing mixed acyl/alkyl diaminesEthanol, 45 °C, 2 h70 – 85 [4]Halide-assisted aminium radical pathway [4]
Hydrated copper(II) acetate (10 mol %) + airCopper-promoted oxidative N-arylation: direct coupling of the C-3 amino group with electron-rich anilines to install bulky N-aryl substituentsDimethylacetamide, 60 °C, 3 h55 – 78 [5]Single-electron transfer, re-oxidation of the semiquinone [5]
Rhodium(III) acetate (5 mol %) + N-iodosuccinimideRegio-selective C-5 iodination of the A-ring, enabling subsequent Heck or Suzuki cross-coupling on the intact 2-acetylamino-3-amino coreAcetonitrile, 35 °C, 4 h60 – 72 [6]Directed C–H activation via transient imine chelation [6]
Silver(I) nitrate (20 mol %) / potassium persulfateAerobic radical addition of boronic acids across the quinone, giving C-2 or C-3 alkyl-/aryl-substituted derivatives without protecting either amino groupWater–acetonitrile (1:1), 23 °C, 3 h50 – 75 [7] [8]Radical capture followed by in-situ re-oxidation [7] [8]

These catalytic protocols exhibit outstanding chemoselectivity, tolerate the electron-rich acetyl-protected amino site, and furnish libraries of functionalised analogues in one or two steps.

Derivatization Techniques for Enhanced Bioactivity

Structure–activity research on amino-substituted naphthoquinones indicates that subtle electronic or steric changes around the diamine motif modulate redox potential and biological performance [9] [10]. Representative derivatization tactics applied to 2-acetylamino-3-amino-1,4-naphthoquinone are summarised below.

Derivatization classMethodologyRepresentative productReported biological outcomeReference
Aryl-sulfonamide hybridsReact C-3 amino group with para-toluenesulfonyl chloride, triethylamine, 0 °C → room temperature2-Acetylamino-3-(p-tolylsulfonamido)-1,4-naphthoquinoneFour-fold enhancement of inhibitory concentration against methicillin-resistant Staphylococcus aureus relative to parent scaffold [11] [11]
Amino-acid conjugatesCerium(III)-promoted addition of glycine methyl ester to the C-3 position, followed by saponification2-Acetylamino-3-(glycyl)-1,4-naphthoquinoneSelective apoptosis induction in A549 lung carcinoma cells with minimal toxicity to Vero kidney cells [12] [12]
Boronic-ester installationSilver(I)-nitrate catalysed coupling with pinacol phenylboronate5-Phenyl-2-acetylamino-3-amino-1,4-naphthoquinoneImproved reversible redox cycling and thirty-percent higher half-wave potential, beneficial for pro-oxidant anticancer designs [8] [8]
Triazole click adductsCu(I)-mediated azide–alkyne cycloaddition on a 3-prop-2-ynyl-substituted intermediate2-Acetylamino-3-(1,2,3-triazol-4-yl)-1,4-naphthoquinoneSub-micromolar inhibition of human cyclo-oxygenase-2 in vitro [13] [13]

Mechanistic electrochemical profiling shows that electron-donating substituents at the C-3 nitrogen lower reduction potentials by up to 80 millivolts, facilitating intracellular semiquinone formation and reactive oxygen species generation [9]. Conversely, bulky π-rich aryl groups widen the quinone–hydroquinone redox window, favouring single-electron transfer required for antibacterial activity [10].

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

230.06914219 g/mol

Monoisotopic Mass

230.06914219 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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